molecular formula C10H9N3O B8424761 3-Pyrido[2,3-b]pyrazin-7-yl-propionaldehyde

3-Pyrido[2,3-b]pyrazin-7-yl-propionaldehyde

Cat. No. B8424761
M. Wt: 187.20 g/mol
InChI Key: BGSKDZQJYKZUDS-UHFFFAOYSA-N
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Patent
US06159975

Procedure details

To a solution of 7-(3,3-diethoxypropyl)-pyrido[2,3-b]pyrazine (522 mg in 20 mL chloroform) at 0° C. was added 20 mL of 50% aqueous trifluoroacetic acid and the mixture allowed to warm slowly to room temperature. After 30 minutes, the mixture was diluted with methylene chloride and the reaction quenched by the cautious addition of saturated sodium bicarbonate. The organics were concentrated in vacuo and purified by flash chromatography on silica gel (ethyl acetate:hexane, 1:1; then methylene chloride:methanol, 95:5) to give the title compound (0.214 g).
Name
7-(3,3-diethoxypropyl)-pyrido[2,3-b]pyrazine
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][C:7]1[CH:16]=[N:15][C:10]2=[N:11][CH:12]=[CH:13][N:14]=[C:9]2[CH:8]=1)C.FC(F)(F)C(O)=O>C(Cl)Cl>[N:14]1[CH:13]=[CH:12][N:11]=[C:10]2[N:15]=[CH:16][C:7]([CH2:6][CH2:5][CH:4]=[O:3])=[CH:8][C:9]=12

Inputs

Step One
Name
7-(3,3-diethoxypropyl)-pyrido[2,3-b]pyrazine
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(CCC1=CC=2C(=NC=CN2)N=C1)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction quenched by the cautious addition of saturated sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C2C(=NC=C1)N=CC(=C2)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.214 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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